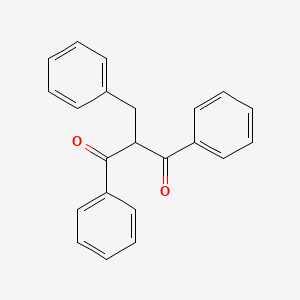
Valeric acid, 2,2-dimethyl-, 2-(diethylamino)ethyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Valeric acid, 2,2-dimethyl-, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound with a complex structure. It is derived from valeric acid, which is a straight-chain alkyl carboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of valeric acid, 2,2-dimethyl-, 2-(diethylamino)ethyl ester, hydrochloride involves several steps. The starting material, 2,2-dimethylvaleric acid, is first esterified with 2-(diethylamino)ethanol. This reaction typically requires an acid catalyst and is carried out under reflux conditions. The ester is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
Valeric acid, 2,2-dimethyl-, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
科学研究应用
Valeric acid, 2,2-dimethyl-, 2-(diethylamino)ethyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of valeric acid, 2,2-dimethyl-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active valeric acid derivative. This compound can then interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Valeric acid: A straight-chain alkyl carboxylic acid with similar chemical properties.
2,2-Dimethylvaleric acid: A derivative of valeric acid with additional methyl groups.
2-(Diethylamino)ethanol: A precursor used in the synthesis of the ester.
Uniqueness
Valeric acid, 2,2-dimethyl-, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its specific ester and amine functional groups. These groups confer distinct chemical reactivity and biological activity, making it valuable in various applications.
属性
CAS 编号 |
25217-59-8 |
|---|---|
分子式 |
C13H28ClNO2 |
分子量 |
265.82 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 2,2-dimethylpentanoate;hydrochloride |
InChI |
InChI=1S/C13H27NO2.ClH/c1-6-9-13(4,5)12(15)16-11-10-14(7-2)8-3;/h6-11H2,1-5H3;1H |
InChI 键 |
HEESXQXBZNWYTE-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(C)C(=O)OCCN(CC)CC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




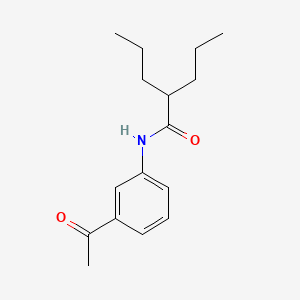
![5,11-dioxapentacyclo[7.3.2.02,8.04,6.010,12]tetradeca-1(12),2,4(6),7,9-pentaene](/img/structure/B14697512.png)
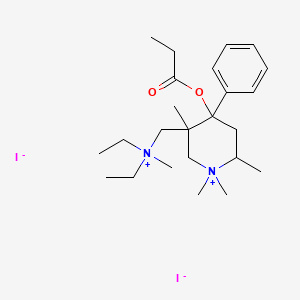
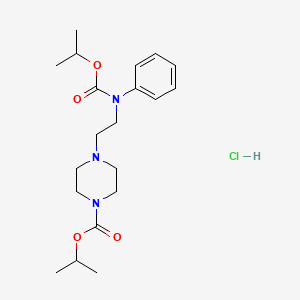

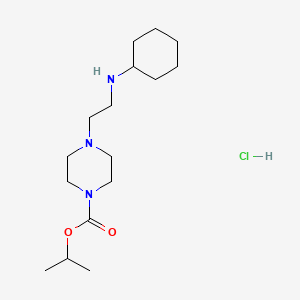
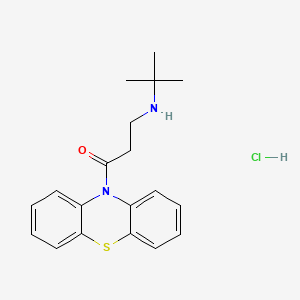
![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)

![2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione](/img/structure/B14697568.png)
